1,2-Hexadecanediol

Melting Point Physical State Chain Length

1,2-Hexadecanediol (C16) is the solid-state reducing agent of choice for monodisperse magnetic nanoparticle synthesis (3.5-30 nm). Unlike liquid short-chain analogs (C6-C10), its hydrophobic crystalline form enables precise kinetic control in high-temperature organic-phase protocols. It also serves as an oil-soluble emollient, viscosity modifier, and preservative booster in anhydrous cosmetic systems where water-soluble diols fail. With a melting point of 68-72°C and ≥98% purity, it ensures reliable performance in multi-step syntheses and formulation development. Choose this C16 diol for applications demanding lipophilicity, solid-state reactivity, and multifunctional benefits.

Molecular Formula C16H34O2
Molecular Weight 258.44 g/mol
CAS No. 6920-24-7
Cat. No. B1668426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Hexadecanediol
CAS6920-24-7
Synonyms9,10-epoxyoctadecanoic acid
9,10-epoxystearic acid
9,10-epoxystearic acid, (cis)-isomer
9,10-epoxystearic acid, (trans)-isomer
9,10-epoxystearic acid, 14C-acid
9,10-epoxystearic acid, ammonium salt
9,10-epoxystearic acid, potassium salt
9,10-epoxystearic acid, sodium salt
cis-9,10-epoxystearic acid
Molecular FormulaC16H34O2
Molecular Weight258.44 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(O1)CCCCCCCC(=O)O
InChIInChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3
InChIKeyBTOOAFQCTJZDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Hexadecanediol (CAS 6920-24-7): A Long-Chain Vicinal Diol with Differentiated Physicochemical and Functional Properties for Scientific and Industrial Procurement


1,2-Hexadecanediol, also known as cetyl glycol or hexadecane-1,2-diol (C16H34O2, MW 258.44), is a long-chain aliphatic vicinal diol characterized by hydroxyl groups at the C1 and C2 positions of a saturated 16-carbon backbone. It exists as a white to almost white crystalline powder or crystal at room temperature with a melting point range of 68-72 °C . The compound demonstrates limited water solubility (estimated 0.3487 mg/L at 25 °C) and slight ethanol solubility (0.1-1 mg/mL), with an estimated LogP of 5.615 . This physicochemical profile fundamentally differentiates it from shorter-chain analogs and governs its specialized roles in nanoparticle synthesis as a reducing agent and stabilizer, as well as its function as a multifunctional ingredient in cosmetic and personal care formulations .

Why Generic Substitution of 1,2-Hexadecanediol with Shorter-Chain 1,2-Alkanediols Fails: Chain-Length-Dependent Physical State, Solubility, and Performance Constraints


1,2-Alkanediols are not interchangeable commodities. The alkyl chain length dictates fundamental physicochemical properties that govern their utility in specific applications. Shorter-chain analogs such as 1,2-hexanediol (C6) and 1,2-octanediol (C8) are liquids at room temperature and exhibit amphiphilic character with appreciable water solubility, making them suitable as multifunctional humectants and preservative boosters in aqueous formulations [1][2]. In contrast, 1,2-hexadecanediol (C16) is a solid crystalline powder with negligible water solubility (estimated 0.3487 mg/L at 25 °C) and an estimated LogP of 5.615, reflecting its strongly lipophilic character . This hydrophobic, solid-state nature enables its distinct role as a solid reducing agent and stabilizer in high-temperature organic-phase nanoparticle synthesis, where liquid diols would alter solvent dynamics and cannot serve as a solid-state reagent [3]. Furthermore, the antimicrobial activity and cytotoxicity of 1,2-alkanediols increase with chain length [4], meaning substitution with shorter-chain analogs in preservative applications would compromise antimicrobial potency, while substitution with longer-chain analogs could alter formulation aesthetics and safety profiles. The evidence below quantifies these differentiating characteristics.

Product-Specific Quantitative Evidence Guide for 1,2-Hexadecanediol: Differentiating Data from In-Class Analogs for Informed Procurement Decisions


Melting Point Elevation: Solid-State Distinction from Shorter-Chain Liquid 1,2-Alkanediols

1,2-Hexadecanediol (C16) exhibits a melting point of 68-72 °C (lit.), existing as a solid crystalline powder at room temperature. In contrast, shorter-chain analogs such as 1,2-octanediol (C8) melt at 36-38 °C and are typically liquid or semi-solid at ambient conditions, while 1,2-decanediol (C10) melts at 48-50 °C and 1,2-dodecanediol (C12) melts at 56-60 °C [1]. The solid-state nature of 1,2-hexadecanediol is a direct consequence of its extended 16-carbon chain, enabling its use as a solid reducing agent and stabilizer in high-temperature nanoparticle synthesis, where liquid diols would not perform equivalently.

Melting Point Physical State Chain Length C16

Hydrophobicity Gradient: LogP and Water Solubility Differentiation from Amphiphilic Analogs

1,2-Hexadecanediol exhibits an estimated LogP of 5.615 (or calculated AlogP 4.43) and a water solubility estimate of 0.3487 mg/L at 25 °C, categorizing it as a strongly lipophilic compound . In comparison, 1,2-octanediol (C8) has a significantly lower LogP (estimated ~1.8-2.2) and water solubility of approximately 3 g/L at 20 °C, reflecting its amphiphilic character [1]. This 4-order-of-magnitude difference in water solubility and the corresponding LogP differential quantifies the fundamental shift from an amphiphilic co-solvent/preservative to a hydrophobic, oil-soluble functional ingredient. The limited water solubility of 1,2-hexadecanediol precludes its use in purely aqueous systems, but enables its selective partitioning into lipid phases and organic solvents, a critical attribute for nanoparticle synthesis and oil-based formulations.

LogP Hydrophobicity Solubility Lipophilicity

Reducing Agent Functionality: Enabling Monodisperse Nanoparticle Synthesis vs. Ineffective Shorter-Chain Analogs

1,2-Hexadecanediol functions as a critical reducing agent and stabilizer in high-temperature organic-phase synthesis of monodisperse magnetic nanoparticles. In a representative FePt nanoparticle synthesis, adding superhydride (LiBEt3H) to a phenyl ether solution of FeCl2 and Pt(acac)2 in the presence of oleic acid, oleylamine, and 1,2-hexadecanediol at 190 °C, followed by refluxing at 245 °C, led to monodisperse 3.5 nm FePt nanoparticles [1]. Similarly, high-temperature reaction of Fe(acac)3 with 1,2-hexadecanediol yields monodisperse magnetite (Fe3O4) nanoparticles with tunable diameters from 3-20 nm and standard deviations as low as ~5% [2][3]. In contrast, 1,2-hexanediol (C6) is a liquid that can act as both reducing agent and solvent, altering reaction dynamics and eliminating the need for octyl ether as a separate solvent [4]. This functional divergence means 1,2-hexadecanediol is selected specifically when a solid-state reducing agent is required to achieve precise nanoparticle size control in non-aqueous media, whereas liquid diols serve different synthetic strategies.

Nanoparticle Synthesis Reducing Agent Monodisperse FePt Magnetite

Chain-Length-Dependent Antimicrobial Activity: Enhanced Potency of Long-Chain 1,2-Alkanediols

The antimicrobial activity of 1,2-alkanediols against bacteria and fungi increases systematically with increasing alkane chain length. While specific MIC data for 1,2-hexadecanediol (C16) against standardized strains is limited in publicly accessible primary literature, class-level inference from studies on shorter-chain homologs establishes a clear structure-activity relationship: MIC results showed that the anti-microbial activity of 1,2-alkanediols increases as their alkane chain length increases [1]. For reference, 1,2-hexanediol (C6) exhibits MICs of 0.5-2% (v/v) against Gram-positive and Gram-negative bacteria [2], while 1,2-octanediol (C8) demonstrates 2-3x stronger preservative activity than 1,2-hexanediol [3], and 1,2-decanediol (C10) exhibits even more powerful antimicrobial activity but with reduced water solubility [3]. Extrapolating this trend, 1,2-hexadecanediol (C16) would be expected to possess the highest antimicrobial potency among the series, albeit with concomitant increases in cytotoxicity [1] and near-zero water solubility that restrict its use to oil-based or emulsion systems.

Antimicrobial MIC Chain Length Preservative C16

Best Research and Industrial Application Scenarios for 1,2-Hexadecanediol (CAS 6920-24-7)


Synthesis of Monodisperse Magnetic Nanoparticles (FePt, Fe3O4, CoFe2O4) as a Solid Reducing Agent and Stabilizer

1,2-Hexadecanediol is the reducing agent of choice for established high-temperature organic-phase protocols producing monodisperse magnetic nanoparticles with tight size control (3.5-30 nm, standard deviation ~5%). In these syntheses, the solid-state nature of the diol enables precise control over reaction kinetics and particle nucleation/growth, whereas liquid diols (e.g., 1,2-hexanediol) serve as both reducing agent and solvent, fundamentally altering the synthetic pathway . Protocols using 1,2-hexadecanediol with Fe(acac)3, Co(acac)2, or Pt(acac)2 in the presence of oleic acid/oleylamine yield nanoparticles suitable for magnetic storage media, biomedical imaging, and carbon nanotube growth applications [5].

Oil-Based Cosmetic and Personal Care Formulations Requiring a Hydrophobic, Multifunctional Ingredient

Due to its high LogP (5.615) and negligible water solubility (0.3487 mg/L), 1,2-hexadecanediol is ideally suited for anhydrous or oil-based cosmetic formulations where it functions as an emollient, skin/hair conditioning agent, and viscosity modifier . Its solid-state melting point (68-72 °C) allows it to contribute to texture and sensory properties in balms, butters, and anhydrous systems. In contrast, amphiphilic shorter-chain diols (C6-C10) are preferentially used in aqueous systems, making 1,2-hexadecanediol the appropriate selection for oil-phase applications [5].

Preservative Boosting in Oil-Rich Emulsions Leveraging High Antimicrobial Potency of Long-Chain Diols

Based on the class-level structure-activity relationship that antimicrobial activity of 1,2-alkanediols increases with chain length, 1,2-hexadecanediol (C16) is expected to provide the highest antimicrobial potency among the series . While its limited water solubility precludes use in aqueous systems, it can be effectively incorporated into oil-rich emulsions where it partitions into the lipid phase, contributing to preservative efficacy while also providing emollient benefits . This makes it a candidate for formulations where conventional water-soluble preservative boosters (e.g., 1,2-hexanediol, 1,2-octanediol) are insufficient or where an oil-soluble alternative is required.

Organic Synthesis Intermediate Requiring a C16 Vicinal Diol Scaffold

1,2-Hexadecanediol serves as a versatile C16 building block in organic synthesis, providing a vicinal diol functional handle for further derivatization. Its long alkyl chain imparts hydrophobicity to downstream products, and the 1,2-diol moiety can be transformed into epoxides, ketones, or used as a ligand precursor . The compound's solid state and high purity availability (≥98% by GC) from reputable vendors ensure reliable performance in multi-step synthetic sequences .

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